molecular formula C18H20N4S B12718301 2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- CAS No. 284682-00-4

2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl-

Cat. No.: B12718301
CAS No.: 284682-00-4
M. Wt: 324.4 g/mol
InChI Key: CSHBKBTZPZEKQT-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its unique structure, which includes a pyrimidine core and a naphthalene moiety, contributes to its biological activity and makes it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-diaminopyrimidine with a butylthio group and a naphthalenyl group under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets, leading to the disruption of critical cellular pathways. For example, it has been shown to inhibit anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs), which play roles in cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Pyrimidinediamine, 6-(butylthio)-N2-1-naphthalenyl- stands out due to its dual inhibitory activity against ALK and HDACs, making it a promising candidate for cancer therapy. Its unique structure allows for specific interactions with these targets, leading to enhanced therapeutic effects compared to other similar compounds .

Properties

CAS No.

284682-00-4

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

6-butylsulfanyl-2-N-naphthalen-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C18H20N4S/c1-2-3-11-23-17-12-16(19)21-18(22-17)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,2-3,11H2,1H3,(H3,19,20,21,22)

InChI Key

CSHBKBTZPZEKQT-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=NC(=C1)N)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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